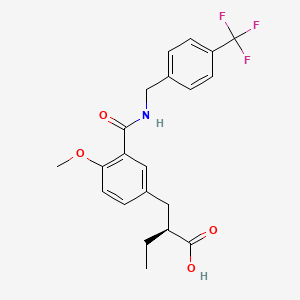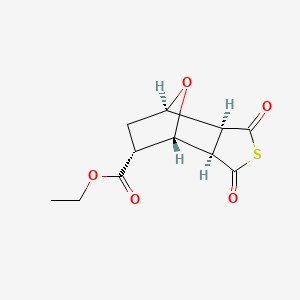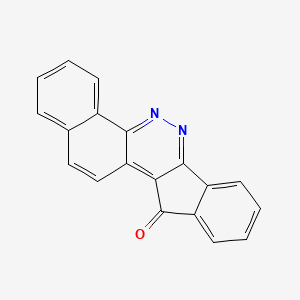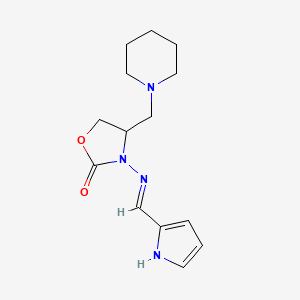
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is a chiral compound with the molecular formula C9H14O. It is known for its unique stereochemistry and is used in various scientific and industrial applications. The compound is characterized by its isopropyl group attached to a cyclohexenone ring, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of 4-isopropyl-2-cyclohexenone using a chiral rhodium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-isopropyl-2-cyclohexenone or 4-isopropyl-2-cyclohexen-1-carboxylic acid.
Reduction: Production of 4-isopropyl-2-cyclohexanol or 4-isopropylcyclohexane.
Substitution: Various substituted cyclohexenones depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-
- 4-Methyl-2-cyclohexen-1-one
- 4-Ethyl-2-cyclohexen-1-one
Comparison: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer, 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-, the (S)-(+)- form may exhibit different reactivity and biological activity. The presence of the isopropyl group also differentiates it from other similar compounds, such as 4-methyl-2-cyclohexen-1-one and 4-ethyl-2-cyclohexen-1-one, which have different alkyl substituents.
Propiedades
Número CAS |
100295-52-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
AANMVENRNJYEMK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=O)C=C1 |
SMILES canónico |
CC(C)C1CCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


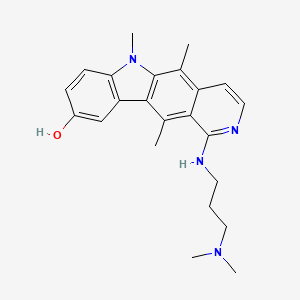
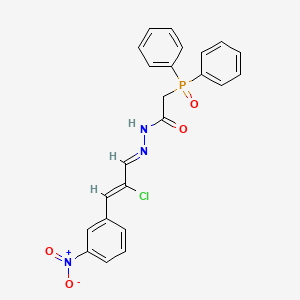
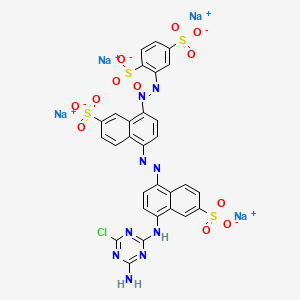
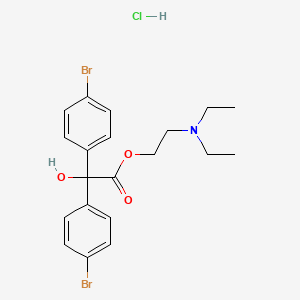

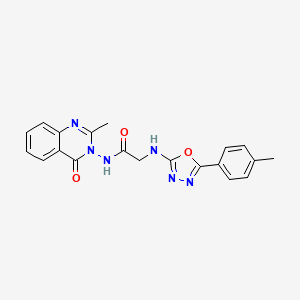

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
